molecular formula C9H7ClN2S B11811511 4-(3-Chlorophenyl)thiazol-5-amine

4-(3-Chlorophenyl)thiazol-5-amine

Cat. No.: B11811511
M. Wt: 210.68 g/mol
InChI Key: STPRQBGCSDWYMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(3-Chlorophenyl)thiazol-5-amine is a heterocyclic organic compound that features a thiazole ring substituted with a 3-chlorophenyl group at the 4-position and an amine group at the 5-position. Thiazoles are known for their diverse biological activities and are found in various pharmacologically active compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Chlorophenyl)thiazol-5-amine typically involves the reaction of 3-chlorobenzaldehyde with thiourea in the presence of a base, followed by cyclization to form the thiazole ring. The reaction conditions often include heating the mixture in ethanol or another suitable solvent .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs .

Chemical Reactions Analysis

Types of Reactions

4-(3-Chlorophenyl)thiazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. Reaction conditions may vary depending on the desired transformation but often involve heating and the use of solvents such as ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic substitution may yield halogenated derivatives, while nucleophilic substitution can introduce various functional groups .

Mechanism of Action

The mechanism of action of 4-(3-Chlorophenyl)thiazol-5-amine involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in π-π interactions with biological molecules, while the amine group can form hydrogen bonds. These interactions can modulate enzyme activity, receptor binding, and other cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Chlorophenyl)thiazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3-chlorophenyl group enhances its lipophilicity and potential for membrane permeability, while the amine group provides additional sites for chemical modification .

Properties

Molecular Formula

C9H7ClN2S

Molecular Weight

210.68 g/mol

IUPAC Name

4-(3-chlorophenyl)-1,3-thiazol-5-amine

InChI

InChI=1S/C9H7ClN2S/c10-7-3-1-2-6(4-7)8-9(11)13-5-12-8/h1-5H,11H2

InChI Key

STPRQBGCSDWYMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C2=C(SC=N2)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.